2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide
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Overview
Description
2-[Hydroxy(diphenyl)methyl]-N-phenylbenzamide is an organic compound with a complex structure that includes a hydroxy group, diphenylmethyl group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide typically involves multiple steps. One common method is the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid like aluminum chloride to form diphenylmethane . This intermediate can then be further reacted with other reagents to introduce the hydroxy and phenylbenzamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(diphenyl)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
2-[Hydroxy(diphenyl)methyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler compound with a similar diphenylmethyl group.
Benzhydrol: Contains a hydroxy group attached to a diphenylmethyl moiety.
N-Phenylbenzamide: Shares the phenylbenzamide structure but lacks the hydroxy and diphenylmethyl groups.
Uniqueness
2-[Hydroxy(diphenyl)methyl]-N-phenylbenzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
23659-58-7 |
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Molecular Formula |
C26H21NO2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C26H21NO2/c28-25(27-22-16-8-3-9-17-22)23-18-10-11-19-24(23)26(29,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,29H,(H,27,28) |
InChI Key |
GEYDEJJGOPVDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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